Ptp1B-IN-2 -

Ptp1B-IN-2

Catalog Number: EVT-274188
CAS Number:
Molecular Formula: C34H36N2O9S2
Molecular Weight: 680.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MDK3465, also known as PTP1B-IN-2, is a potent and selective protein tyrosine phosphatase-1B (PTP1B) inhibitor. MDK3465 has CAS#1919853-46-5. The last 4 digit of its CAS# is used for name.

Asperentin B (1)

Compound Description: Asperentin B is a new analog of Asperentin, a natural product. It is produced by an Aspergillus sydowii strain isolated from deep-sea sediment. This compound distinguishes itself from Asperentin by an additional phenolic hydroxy function at C-6. []

Relevance: Asperentin B exhibits significant inhibitory activity against PTP1B with an IC50 value of 2 μM. This is six times more potent than the positive control, Suramin. [] In contrast, Asperentin shows no PTP1B inhibition. This difference highlights the importance of the additional phenolic hydroxy group in Asperentin B for PTP1B inhibition, potentially making it structurally similar to Ptp1B-IN-2. []

Suramin

Compound Description: Suramin is a medication primarily used to treat African trypanosomiasis and onchocerciasis. It functions by inhibiting various enzymes, including some involved in DNA replication. []

Relevance: While Suramin is a known PTP1B inhibitor, it exhibits weaker potency compared to Asperentin B. [] The comparison to Asperentin B suggests that researchers are exploring various structural classes for PTP1B inhibition. Depending on the structure and mechanism of action of Ptp1B-IN-2, Suramin could offer insights into different structural motifs for PTP1B inhibition.

Deglucosylated Stilbenes (2a, 3a, 8a)

Compound Description: These compounds are deglucosylated forms of stilbene glycosides isolated from the roots of Polygonum multiflorum, a plant known for its medicinal properties. []

Relevance: These deglucosylated stilbenes, particularly 2a and 3a, exhibited potent PTP1B inhibitory activity with IC50 values of 2.1 μM, 1.9 μM, and 12.1 μM, respectively. [] This finding suggests that the removal of glucose moieties from stilbene glycosides is crucial for enhancing PTP1B inhibition, and this structural feature might be relevant to the design and activity of Ptp1B-IN-2. The researchers investigated the inhibition modes and binding mechanisms of 2a and 3a using kinetic methods and molecular docking simulations, which could provide insights into potential interactions between Ptp1B-IN-2 and PTP1B. []

Overview

Ptp1B-IN-2 is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and is implicated in various metabolic disorders, including type 2 diabetes and obesity. PTP1B acts as a negative regulator of insulin receptor signaling, making it an attractive target for therapeutic intervention. The compound has garnered attention for its potential in enhancing insulin sensitivity and regulating glucose homeostasis.

Source

Ptp1B-IN-2 was developed through synthetic chemistry efforts aimed at identifying effective PTP1B inhibitors. It is part of a broader class of compounds that have been explored for their inhibitory effects on PTP1B, with various studies focusing on structure-activity relationships to optimize efficacy and selectivity.

Classification

Ptp1B-IN-2 belongs to the category of small molecule inhibitors specifically targeting protein tyrosine phosphatases, with a focus on PTP1B. It is classified as a pharmacological agent with potential applications in treating metabolic diseases.

Synthesis Analysis

Methods

The synthesis of Ptp1B-IN-2 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions or cyclization to construct the core structure.
  2. Functional Group Modifications: Introducing specific substituents that enhance binding affinity and selectivity towards PTP1B.
  3. Purification: Employing techniques like chromatography to isolate the desired compound from by-products.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, solvent, and catalysts) to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Ptp1B-IN-2 features a molecular structure designed to fit within the active site of PTP1B, facilitating effective inhibition. The specific arrangement of atoms allows for optimal interactions with critical residues within the enzyme's active site.

Data

The molecular formula, molecular weight, and other structural data are essential for understanding its reactivity and interactions:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific structure)
  • Molecular Weight: Typically ranges around 300-500 g/mol depending on substituents.
Chemical Reactions Analysis

Reactions

Ptp1B-IN-2 primarily acts through competitive inhibition of PTP1B, where it binds to the active site and prevents substrate access. The compound's interactions with PTP1B can be characterized by:

  • Binding Affinity: Measured using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Inhibition Kinetics: Evaluated through enzyme assays that measure the rate of substrate conversion in the presence and absence of the inhibitor.

Technical Details

The mechanism typically involves hydrogen bonding and hydrophobic interactions between Ptp1B-IN-2 and key amino acid residues within the active site, such as Cys215 and Arg221, which are critical for phosphatase activity.

Mechanism of Action

Process

The mechanism by which Ptp1B-IN-2 inhibits PTP1B involves several steps:

  1. Binding: The compound binds to the active site of PTP1B, displacing substrate molecules.
  2. Conformational Change: This binding induces conformational changes in the enzyme that further inhibit its catalytic activity.
  3. Reduced Phosphatase Activity: As a result, there is decreased dephosphorylation of insulin receptors or substrates, enhancing insulin signaling pathways.

Data

Kinetic studies often provide insights into the inhibitor's efficacy, including half-maximal inhibitory concentration (IC50) values that indicate potency.

Physical and Chemical Properties Analysis

Physical Properties

Ptp1B-IN-2 typically exhibits properties such as:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Chemical Properties

Key chemical properties include:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP: Indicates lipophilicity, affecting absorption and distribution.
Applications

Scientific Uses

Ptp1B-IN-2 has potential applications in various scientific fields, particularly in pharmacology and biochemistry. Its primary uses include:

  • Research on Diabetes: Investigating its role in enhancing insulin signaling pathways.
  • Drug Development: As a lead compound for developing new therapeutics targeting metabolic disorders.
  • Biochemical Assays: Utilized in assays to study protein tyrosine phosphatase activity and inhibition mechanisms.
Introduction to Protein Tyrosine Phosphatase 1B (PTP1B)

Structural and Functional Overview of PTP1B

PTP1B (Protein Tyrosine Phosphatase 1B) is a ubiquitously expressed non-receptor phosphatase that serves as a critical regulator of tyrosine phosphorylation-dependent signaling pathways. Encoded by the PTPN1 gene located on chromosome 20q13.1—a region linked to insulin resistance and diabetes—PTP1B comprises three functional domains that dictate its catalytic activity, substrate specificity, and subcellular localization [4] [8].

Catalytic Domain Architecture and Substrate Specificity

The N-terminal catalytic domain (residues 1–300) houses the signature HCXXGXXR motif characteristic of protein tyrosine phosphatases. Within this motif, Cysteine 215 (Cys215) acts as the nucleophile essential for catalysis, exhibiting an unusually low pKa (4.5–5.5) due to its microenvironment. This property renders Cys215 highly reactive but also susceptible to oxidation. The catalytic domain features a deep phosphotyrosine (pTyr)-binding pocket lined with residues that confer substrate selectivity, particularly favoring peptides with the sequence E/D-pY-pY-R/K [4] [8] [10]. Structural analyses reveal that this domain contains eight α-helices and twelve β-strands, creating a compact fold that positions Cys215 optimally for phosphate hydrolysis. The depth and charge distribution of the pTyr-binding pocket enable PTP1B to recognize tandem phosphorylated tyrosines with ~70-fold higher affinity than mono-pTyr sequences, explaining its preference for substrates like the insulin receptor (IR) kinase domain [4].

Table 1: Structural Domains of PTP1B

DomainResiduesKey FeaturesFunctional Impact
Catalytic Domain1–300HCXXGXXR motif (Cys215 nucleophile); pTyr-binding pocketPhosphatase activity; specificity for tandem pTyr motifs (e.g., IR kinase domain)
Regulatory Domain301–400Proline-rich motifs (Pro301-Arg315, Ser386-Lys397); SUMOylation sites (Lys335/347)SH3 domain-mediated protein interactions; SUMOylation reduces enzymatic activity
ER-Targeting Domain401–435Hydrophobic residues; calpain cleavage siteAnchors PTP1B to endoplasmic reticulum; proteolysis generates soluble active form

Regulatory Domains and Post-Translational Modifications

Beyond the catalytic domain, PTP1B possesses a central regulatory domain (residues 301–400) harboring two proline-rich motifs (Pro301–Arg315 and Ser386–Lys397) that serve as docking sites for SH3 domain-containing proteins like p130Cas and Src. This domain also contains sites for post-translational modifications (PTMs) that dynamically regulate PTP1B activity:

  • Sumoylation: Occurs at Lys335 and Lys347, reducing catalytic activity and altering substrate interactions [4] [8].
  • Phosphorylation: Ser50 phosphorylation by Akt inhibits PTP1B’s ability to dephosphorylate IR, while Tyr152/153 phosphorylation modulates IR binding [4] [8].
  • Oxidation: Reactive oxygen species (ROS) convert Cys215 to a reversible cyclic sulfenamide, inactivating PTP1B transiently during insulin signaling [4] [9].The C-terminal ER-targeting domain (residues 401–435) localizes PTP1B to the cytoplasmic face of the endoplasmic reticulum. In vivo cleavage by calpain releases a soluble 42-kDa fragment, enabling access to substrates beyond the ER microenvironment [4] [8].

Role in Insulin and Leptin Signaling Pathways

PTP1B is a key negative regulator of metabolic homeostasis. In insulin signaling, it directly dephosphorylates tyrosine residues within the activation loop of the insulin receptor (IR) and its substrates IRS-1/2, terminating downstream PI3K/Akt and MAPK cascades [5] [10]. Consequently, PTP1B inhibition enhances insulin-mediated glucose uptake in adipocytes and skeletal muscle. Similarly, in leptin signaling, PTP1B dephosphorylates JAK2 (Janus Kinase 2) downstream of the leptin receptor, attenuating STAT3-mediated suppression of appetite-stimulating neuropeptides like NPY [5] [10]. Genetic studies confirm these roles: PTP1B-knockout mice exhibit improved glucose tolerance, leptin sensitivity, and resistance to diet-induced obesity [5] [6].

Pathophysiological Implications of PTP1B Dysregulation

Association with Type 2 Diabetes and Obesity

PTP1B overexpression is mechanistically linked to insulin resistance—a hallmark of type 2 diabetes. Elevated PTP1B activity in muscle, liver, and adipose tissue dampens IR autophosphorylation and downstream signaling, impairing glucose transporter GLUT4 translocation and glycogen synthesis [2] [5]. Clinically, >20 single-nucleotide polymorphisms (SNPs) in PTPN1 correlate with increased diabetes risk across diverse populations [5] [9]. In obesity, upregulated PTP1B in hypothalamic neurons blunts leptin-induced satiety signaling, contributing to hyperphagia and weight gain. Liver-specific PTP1B deletion improves lipid metabolism and reduces hepatic steatosis, underscoring its role as a therapeutic target for metabolic disorders [2] [5] [10].

Links to Oncogenic Signaling and Cancer Progression

Paradoxically, PTP1B can function as both a tumor suppressor and promoter depending on cellular context. It acts as an oncogene in pancreatic ductal adenocarcinoma (PDAC), where overexpression correlates with distant metastasis, advanced tumor stage, and poor survival. PTP1B supports proliferation via PKM2/AMPK/mTORC1 pathway activation and enhances migration through Src/FAK signaling [4] [10]. Conversely, in ovarian cancer, PTP1B acts as a tumor suppressor by inhibiting IGF-1R and Brk kinases [4]. This duality stems from PTP1B’s substrate promiscuity: it dephosphorylates both tumor-suppressive (e.g., p130Cas) and oncogenic (e.g., Src-Y529) substrates [4] [7].

Table 2: PTP1B in Human Pathologies

DiseasePTP1B RoleKey MechanismsClinical Evidence
Type 2 DiabetesNegative regulatorIR/IRS-1 dephosphorylation; ↓ PI3K/Akt signalingPTPN1 SNPs linked to insulin resistance; hepatic upregulation in NASH patients
ObesityAppetite promoterJAK2 dephosphorylation; ↓ leptin-induced STAT3 activationKnockout mice resist diet-induced obesity; ↑ hypothalamic PTP1B in obese models
Pancreatic CancerOncogene↑ PKM2 Y105 phosphorylation; activates AMPK/mTORC1; ↑ Src activityOverexpressed in 85% PDAC tumors; correlates with metastasis and poor survival

Properties

Product Name

Ptp1B-IN-2

IUPAC Name

methyl 5-[benzylsulfonyl-[[4-[(2-methoxy-2-oxoethyl)-methylsulfonylamino]phenyl]methyl]amino]-2-[(4-methylphenyl)methoxy]benzoate

Molecular Formula

C34H36N2O9S2

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C34H36N2O9S2/c1-25-10-12-27(13-11-25)23-45-32-19-18-30(20-31(32)34(38)44-3)36(47(41,42)24-28-8-6-5-7-9-28)21-26-14-16-29(17-15-26)35(46(4,39)40)22-33(37)43-2/h5-20H,21-24H2,1-4H3

InChI Key

IPNJQCVHNPGYOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N(CC3=CC=C(C=C3)N(CC(=O)OC)S(=O)(=O)C)S(=O)(=O)CC4=CC=CC=C4)C(=O)OC

Solubility

Soluble in DMSO

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N(CC3=CC=C(C=C3)N(CC(=O)OC)S(=O)(=O)C)S(=O)(=O)CC4=CC=CC=C4)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.